

# Application Notes: BSJ-03-204 triTFA for Mantle Cell Lymphoma (MCL) Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BSJ-03-204 triTFA	
Cat. No.:	B12397284	Get Quote

Audience: Researchers, scientists, and drug development professionals.

## Introduction

BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces selective intracellular proteolysis.[2] BSJ-03-204 is composed of a ligand that binds to CDK4/6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. [1][3] This dual binding forms a ternary complex, leading to the ubiquitination and subsequent degradation of CDK4/6 by the proteasome.[4]

Mantle Cell Lymphoma (MCL) is a type of B-cell non-Hodgkin lymphoma often characterized by the t(11;14) chromosomal translocation, which results in the overexpression of cyclin D1.[5] Cyclin D1 forms a complex with CDK4/6 to phosphorylate and inactivate the Retinoblastoma (Rb) tumor suppressor protein. This action releases the E2F transcription factor, promoting cell cycle progression from the G1 to the S phase and driving cellular proliferation.[2][5] By inducing the degradation of CDK4/6, BSJ-03-204 effectively blocks this pathway, leading to G1 cell cycle arrest and potent anti-proliferative effects in MCL cell lines.[1][5] Unlike some other CRBN-based degraders, BSJ-03-204 is highly selective and does not induce the degradation of Ikaros (IKZF1) or Aiolos (IKZF3).[1][2][5]

## **Mechanism of Action**

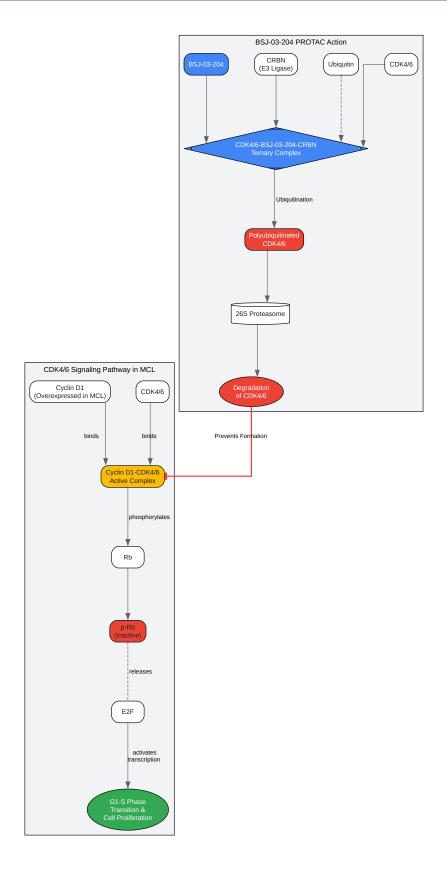


## Methodological & Application

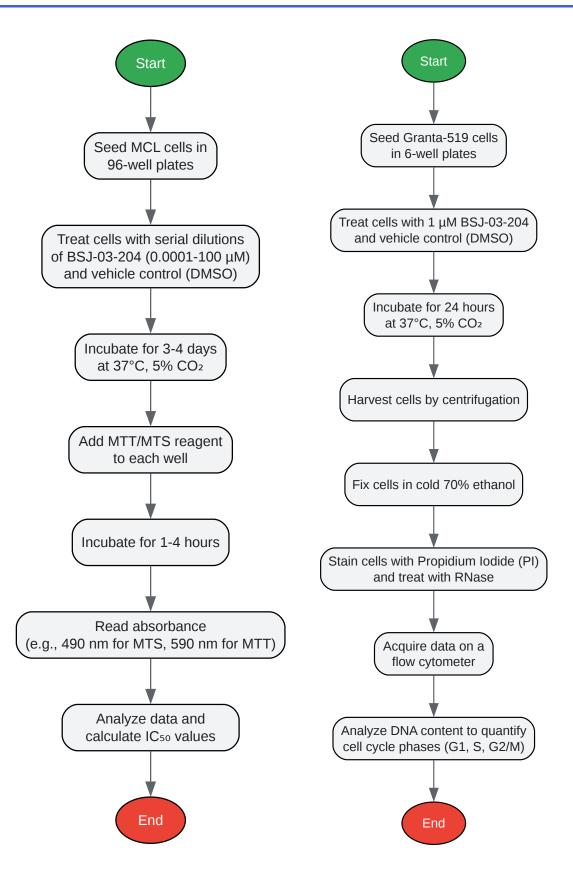
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BSJ-03-204 hijacks the cell's ubiquitin-proteasome system to selectively eliminate CDK4 and CDK6 proteins. This mechanism involves the formation of a ternary complex between the target protein (CDK4/6), the PROTAC molecule (BSJ-03-204), and an E3 ubiquitin ligase (Cereblon). The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome, preventing the phosphorylation of Rb and halting cell cycle progression.

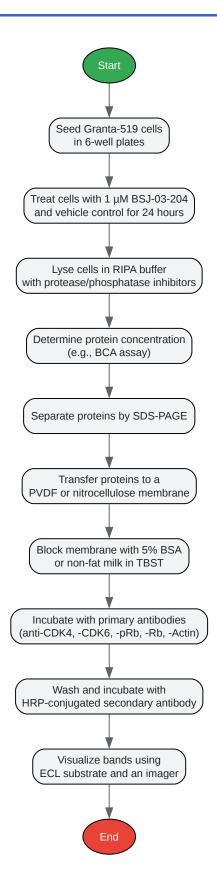












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